Emorfazone

Beschreibung

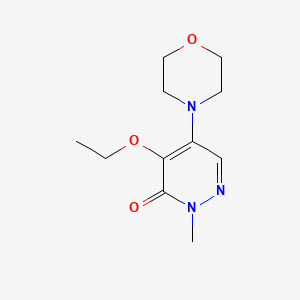

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-3-17-10-9(8-12-13(2)11(10)15)14-4-6-16-7-5-14/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJQOOISAKEBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NN(C1=O)C)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022981 | |

| Record name | Emorfazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38957-41-4 | |

| Record name | Emorfazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38957-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emorfazone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038957414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emorfazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emorfazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMORFAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V93U9DH62C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emorfazone's Inhibition of Bradykinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emorfazone, a pyridazinone derivative non-steroidal anti-inflammatory drug (NSAID), exerts its analgesic and anti-inflammatory effects through a multifaceted mechanism of action. A core component of this mechanism is the significant inhibition of bradykinin release. This technical guide provides an in-depth analysis of the scientific evidence detailing this compound's interaction with the bradykinin system, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and methodologies.

Introduction

Pain and inflammation are complex physiological processes often mediated by a cascade of endogenous signaling molecules. Bradykinin, a potent inflammatory mediator, plays a crucial role in sensitizing nociceptors and increasing vascular permeability, leading to pain and edema. This compound has been shown to effectively counteract these effects by targeting the release of bradykinin and its precursors. This document serves as a comprehensive resource for understanding the intricate mechanism of this compound's bradykinin inhibition.

Mechanism of Action: Bradykinin Inhibition

This compound's primary mechanism in mitigating pain and inflammation involves the suppression of bradykinin signaling. This is not achieved through direct antagonism of bradykinin receptors but rather by inhibiting the release of bradykinin and its precursors at the site of inflammation.

Inhibition of Bradykinin and Kininogen Release

Studies have demonstrated that this compound significantly curtails the release of bradykinin-like substances and kininogen, the precursor molecule from which bradykinin is cleaved. In a key study utilizing a thermic edema model in rats, oral administration of this compound resulted in a marked reduction of these inflammatory mediators in the perfusate collected from the inflamed tissue.[1][2] This inhibitory action on the availability of bradykinin is a cornerstone of this compound's therapeutic effect. Furthermore, this compound shows a tendency to decrease the release of kinin-forming enzyme, which is responsible for the conversion of kininogen to bradykinin.[1][2]

It is important to note that this compound does not directly impact the systemic levels or activity of key components of the kinin-kallikrein system. Investigations have shown that this compound has no direct effect on the content of kininogen, the activity of kinin-forming enzyme, or kininase activity in rat plasma.[1] This suggests a localized action at the site of inflammation rather than a systemic alteration of the bradykinin cascade.

The proposed mechanism of bradykinin inhibition by this compound is visualized in the following signaling pathway diagram.

Quantitative Data

The inhibitory effects of this compound on bradykinin-related processes have been quantified in preclinical studies. The following table summarizes the key findings from a study investigating the effect of this compound on thermic edema in rats.[1]

| Parameter | Treatment Group | Dosage (mg/kg, p.o.) | Outcome |

| Thermic Edema | Control | - | Edema formation |

| This compound | 100 | Significant inhibition of edema | |

| This compound | 200 | Significant inhibition of edema | |

| Bradykinin-like Substance Release | Control | - | Release observed |

| This compound | 100, 200 | Significant inhibitory action | |

| Kininogen Release | Control | - | Release observed |

| This compound | 100, 200 | Significant inhibitory action | |

| Kinin-Forming Enzyme Release | Control | - | Release observed |

| This compound | 100, 200 | Tendency to decrease |

Experimental Protocols

The following section details the methodology used in the pivotal study that established this compound's effect on bradykinin release.

Thermic Edema Induction in Rat Paw

This in vivo model is used to induce a localized inflammatory response.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

The hind paw of the rat is immersed in a constant temperature water bath maintained at 46.5°C for 30 minutes.

-

This controlled thermal injury induces a local inflammatory response characterized by edema and the release of inflammatory mediators, including bradykinin.

-

Paw volume is measured at various time points to quantify the extent of edema.

-

Coaxial Perfusion Technique

This technique allows for the collection of inflammatory exudate from the site of inflammation for subsequent analysis.

-

Objective: To collect and measure the concentration of bradykinin-like substances, kininogen, and kinin-forming enzyme released into the extravascular space of the inflamed rat paw.

-

Apparatus: A coaxial perfusion needle consisting of an outer and an inner cannula.

-

Procedure:

-

Following the induction of thermic edema, the coaxial perfusion needle is inserted into the subcutaneous tissue of the rat paw.

-

A physiological saline solution is perfused through the inner cannula at a constant rate.

-

The perfusate, containing the inflammatory mediators released from the surrounding tissue, is collected through the outer cannula.

-

The collected perfusate is then assayed for the concentration of bradykinin-like substances, kininogen, and kinin-forming enzyme.

-

The workflow for this experimental setup is illustrated in the diagram below.

Relationship with the Cyclooxygenase (COX) Pathway

As an NSAID, this compound's mechanism of action is also likely to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, another class of inflammatory mediators. While the primary focus of this guide is on bradykinin inhibition, it is important to acknowledge the potential contribution of COX inhibition to the overall anti-inflammatory and analgesic profile of this compound. Pyridazinone derivatives, the chemical class to which this compound belongs, have been reported to possess COX-inhibitory activity, with some exhibiting selectivity for COX-2.[3][4]

Further research is required to fully elucidate the specific inhibitory profile of this compound against COX-1 and COX-2 and to determine the relative contributions of bradykinin release inhibition and COX inhibition to its therapeutic effects.

Conclusion

This compound's mechanism of action is distinguished by its significant inhibition of bradykinin and kininogen release at the site of inflammation. This targeted action on a key mediator of pain and edema provides a strong rationale for its clinical efficacy as an analgesic and anti-inflammatory agent. The experimental evidence, supported by the methodologies detailed in this guide, offers a solid foundation for further research into the therapeutic potential of this compound and the development of novel analgesics targeting the bradykinin pathway.

References

- 1. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Structure and Synthesis of Emorfazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emorfazone, with the IUPAC name 4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one, is a non-steroidal anti-inflammatory drug (NSAID) with a distinct mechanism of action that differentiates it from traditional NSAIDs. Primarily marketed in Japan, it offers both analgesic and anti-inflammatory effects. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and a detailed methodology for its chemical synthesis. Furthermore, it elucidates its proposed mechanism of action. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to support drug development and research professionals.

Chemical Structure and Physicochemical Properties

This compound is a pyridazinone derivative characterized by an ethoxy group, a methyl group, and a morpholino moiety attached to the core heterocyclic ring. This unique combination of functional groups dictates its chemical behavior and pharmacological activity.

The key identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | 4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one | [1] |

| CAS Number | 38957-41-4 | [1] |

| Molecular Formula | C₁₁H₁₇N₃O₃ | [1] |

| SMILES | CCOC1=C(C=NN(C1=O)C)N2CCOCC2 | [1] |

| InChIKey | URJQOOISAKEBKW-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 239.27 g/mol | [1] |

| Melting Point | 90 °C | [2] |

| Appearance | Prisms (from ether) | |

| LogP (predicted) | 0.08 | [2] |

| Pharmacological Class | Analgesic, Anti-inflammatory | [3][4] |

| Mechanism of Action | Inhibition of bradykinin-like substance release | [5] |

Synthesis of this compound

The synthesis of this compound (designated as compound 3 in the following scheme) is achieved through a multi-step process starting from 4,5-dichloro-2-methyl-3(2H)-pyridazinone. The foundational synthesis was reported by Takaya et al. in the Journal of Medicinal Chemistry (1979).

Experimental Protocol

Step 1: Synthesis of 4-Chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone (2)

A solution of 4,5-dichloro-2-methyl-3(2H)-pyridazinone (1 ) (1.79 g, 0.01 mol) in ethanol (20 mL) is treated with a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 0.01 g-atom) in absolute ethanol (30 mL). The reaction mixture is refluxed for 2 hours. After cooling, the precipitated sodium chloride is removed by filtration. The solvent is evaporated from the filtrate under reduced pressure. The resulting residue is then recrystallized from a mixture of ethanol and water to yield 4-chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone (2 ) as colorless needles.

-

Yield: 1.50 g (80%)

-

Melting Point: 88-89 °C

Step 2: Synthesis of 4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (this compound, 3)

A mixture of the 4-chloro-5-ethoxy-2-methyl-3(2H)-pyridazinone (2 ) (1.88 g, 0.01 mol), morpholine (1.74 g, 0.02 mol), and triethylamine (1.5 g) in ethanol (50 mL) is refluxed for 5 hours. After the reaction is complete, the solvent is removed by evaporation in vacuo. The resulting residue is dissolved in chloroform. The chloroform solution is washed with a 10% aqueous solution of sodium carbonate, followed by water, and then dried over anhydrous sodium sulfate. The chloroform is evaporated, and the remaining residue is recrystallized from ether to afford the final product, this compound (3 ), as prisms.

-

Yield: 1.96 g (82%)

-

Melting Point: 90-91 °C

Synthesis Workflow Diagram

Caption: Synthetic pathway of this compound from 4,5-dichloro-2-methyl-3(2H)-pyridazinone.

Spectral Data Analysis

Spectroscopic analysis is crucial for the structural confirmation of synthesized this compound. A detailed study employing FT-IR, ¹H NMR, and ¹³C NMR has been performed to characterize the molecule.[6]

Table 3: Key Spectroscopic Data for this compound

| Analysis Type | Observed Peaks / Shifts | Assignment |

| FT-IR (cm⁻¹) | ~1650 | C=O stretching (pyridazinone ring) |

| ~1604 | C=N stretching | |

| ¹H NMR (CDCl₃, δ ppm) | 1.4 (t, 3H) | -O-CH₂-CH₃ |

| 3.0 (t, 4H) | Morpholine -CH₂-N-CH₂- | |

| 3.6 (s, 3H) | N-CH₃ | |

| 3.8 (t, 4H) | Morpholine -CH₂-O-CH₂- | |

| 4.2 (q, 2H) | -O-CH₂ -CH₃ | |

| 7.6 (s, 1H) | Pyridazinone ring C-H | |

| ¹³C NMR (CDCl₃, δ ppm) | 14.5 | Ethoxy -CH₃ |

| 38.0 | N-CH₃ | |

| 51.0 | Morpholine -C H₂-N-C H₂- | |

| 65.0 | Ethoxy -CH₂- | |

| 67.0 | Morpholine -C H₂-O-C H₂- | |

| 125.0 | Pyridazinone C-H | |

| (Multiple signals) | Quaternary carbons in the pyridazinone ring | |

| ~160.0 | C=O |

Note: The spectral data presented are approximate values based on typical chemical shifts and reported spectra for this compound and related structures.[6] Specific values may vary based on experimental conditions.

Mechanism of Action

Unlike most NSAIDs that function through the inhibition of cyclooxygenase (COX) enzymes, this compound exhibits a novel mechanism of action. Pharmacological studies have demonstrated that this compound does not significantly inhibit prostaglandin biosynthesis. Instead, its analgesic and anti-inflammatory effects are attributed to its ability to inhibit the release of a bradykinin-like substance at the site of inflammation.[3][5]

Bradykinin is a potent inflammatory mediator that increases vascular permeability and is directly involved in the signaling of pain. By preventing the release of kininogen and kinin-forming enzymes into the extravascular space, this compound effectively suppresses the local biosynthesis of this key pain and inflammation mediator.[5]

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound via inhibition of inflammatory mediator release.

References

- 1. This compound | C11H17N3O3 | CID 3221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101), a new analgesic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

The Discovery and Development of Emorfazone: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Emorfazone, a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile, represents a noteworthy departure from traditional cyclooxygenase (COX) inhibitors. Developed and marketed in Japan, its discovery and subsequent investigation have revealed a mechanism of action centered on the modulation of the bradykinin system, a key pathway in pain and inflammation. This technical guide provides a comprehensive overview of the discovery, developmental history, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, is a non-steroidal anti-inflammatory and analgesic agent.[1][2] Unlike conventional NSAIDs that primarily exert their effects through the inhibition of COX enzymes, this compound's primary mechanism involves the inhibition of the release of bradykinin-like substances at the site of inflammation.[1][3] This distinct mode of action suggests a potentially different efficacy and safety profile, making it a subject of interest for the development of novel analgesics with potentially fewer gastrointestinal side effects.[1] this compound is marketed in Japan under the trade names Pentoil and Nandron for the treatment of pain and inflammation associated with various conditions, including rheumatoid arthritis.[1][2]

Discovery and Initial Synthesis

This compound was first synthesized and described in a 1979 publication in the Journal of Medicinal Chemistry. The research focused on a series of 2-alkyl- or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones with the aim of identifying novel analgesic and anti-inflammatory agents. Among the synthesized compounds, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, designated as compound 8 in the original publication and later named this compound (and coded as M73101), was identified as the most promising candidate due to its potent analgesic and anti-inflammatory activities coupled with a favorable preliminary safety profile compared to existing drugs like aminopyrine and phenylbutazone.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound, as described in the foundational 1979 paper, involves a multi-step process. While the full detailed protocol from the original paper is not publicly available in its entirety, a general outline of the synthetic route for related pyridazinone derivatives suggests the following key steps. The synthesis of the core pyridazinone structure is a critical part of the process.

Experimental Workflow: General Synthesis of 3(2H)-pyridazinone Derivatives

Caption: Generalized synthetic workflow for this compound.

Preclinical Pharmacology

This compound (M73101) underwent extensive preclinical evaluation to characterize its analgesic and anti-inflammatory properties and to elucidate its mechanism of action. These studies consistently demonstrated its efficacy in various animal models of pain and inflammation.

Analgesic Activity

The analgesic effects of this compound were assessed using standard rodent models of pain.

Table 1: Preclinical Analgesic Activity of this compound

| Test Model | Species | This compound (M73101) Effect | Comparator(s) | Reference |

| Phenylquinone Writhing Test | Mice | More potent than most NSAIDs, except aminopyrine | Aminopyrine, Mepirizole, Tiaramide, Benzydamine, Phenylbutazone, Aspirin | Not specified in detail |

| Randall-Selitto Test | Rats | Most potent among tested drugs | Aminopyrine, other NSAIDs | Not specified in detail |

| Acetic Acid-Induced Writhing | Mice | Significant reduction in writhes | Not specified in detail | [1] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated in models of acute inflammation.

Table 2: Preclinical Anti-inflammatory Activity of this compound

| Test Model | Species | This compound (M73101) Effect | Comparator(s) | Reference |

| Carrageenan-induced Paw Edema | Rats | Marked inhibitory effect | Aminopyrine, Mepirizole, Tiaramide HCl | Not specified in detail |

| Dextran-induced Paw Edema | Rats | Marked inhibitory effect | Not specified in detail | Not specified in detail |

| Histamine-induced Paw Edema | Rats | Marked inhibitory effect | Not specified in detail | Not specified in detail |

| Serotonin-induced Paw Edema | Rats | Marked inhibitory effect | Not specified in detail | Not specified in detail |

| Bradykinin-induced Paw Edema | Rats | Marked inhibitory effect | Not specified in detail | Not specified in detail |

| Acetic Acid-induced Vascular Permeability | Not specified | More potent than phenylbutazone | Phenylbutazone | Not specified in detail |

| Thermic Edema | Rats | Significant inhibition at 100 and 200 mg/kg (oral) | Not specified in detail | [1][3] |

Experimental Protocols: Key Preclinical Assays

Phenylquinone Writhing Test: This assay induces a visceral pain response. Mice are injected intraperitoneally with phenylquinone, which causes characteristic abdominal constrictions (writhing). The number of writhes is counted over a specific period. A reduction in the number of writhes by a test compound compared to a control group indicates analgesic activity.

Randall-Selitto Test: This test measures mechanical hyperalgesia. An increasing pressure is applied to the inflamed paw of a rodent using a specialized instrument. The pressure at which the animal withdraws its paw is recorded as the pain threshold. An increase in the pain threshold by a test compound indicates an analgesic effect.

Carrageenan-induced Paw Edema: This is a widely used model of acute inflammation. Carrageenan is injected into the sub-plantar tissue of a rodent's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured at various time points after carrageenan injection. A reduction in paw volume by a test compound compared to a control group demonstrates anti-inflammatory activity.

Mechanism of Action: Inhibition of Bradykinin Release

The key differentiating feature of this compound's mechanism of action is its effect on the bradykinin system. Unlike typical NSAIDs that inhibit prostaglandin synthesis via COX enzymes, this compound has been shown to significantly inhibit the release of bradykinin-like substances and kininogen at the site of inflammation.[1][3] Studies on thermic edema in rat paws demonstrated that this compound treatment reduced the extravasation of kininogen and the subsequent formation of bradykinin-like substances.[1][3]

Signaling Pathway: Bradykinin-Mediated Inflammation and the Target of this compound

Caption: this compound's inhibitory effect on the bradykinin pathway.

Clinical Development and Use

This compound has been approved for clinical use in Japan for the treatment of pain and inflammation. Clinical experience has been reported for conditions such as low-back pain, scapulohumeral periarthritis, and post-operative pain. However, detailed, publicly available, and peer-reviewed clinical trial data in English is limited. Information regarding specific dosages, patient populations, efficacy endpoints, and the full safety profile from these clinical studies is not readily accessible in international literature.

Conclusion

This compound stands out in the landscape of anti-inflammatory and analgesic drugs due to its primary mechanism of action targeting the bradykinin system rather than the cyclooxygenase pathway. Its discovery and preclinical development have established its efficacy in animal models of pain and inflammation. While it has a history of clinical use in Japan, a more widespread international adoption and further research would be beneficial to fully understand its therapeutic potential and place in pain management. The detailed experimental protocols and the unique mechanism of action presented in this guide offer a solid foundation for further investigation by researchers and drug development professionals interested in novel analgesic pathways.

References

- 1. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]

- 2. researchgate.net [researchgate.net]

- 3. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]

Emorfazone: A Technical Guide on the Pyridazinone Derivative Analgesic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emorfazone, chemically known as 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, is a non-steroidal analgesic and anti-inflammatory drug (NSAID) belonging to the pyridazinone class of compounds.[1][2] Marketed in Japan, it is utilized for the management of pain and inflammation.[2] Unlike traditional NSAIDs that primarily act through the inhibition of cyclooxygenase (COX) enzymes, this compound exhibits a distinct mechanism of action, making it a subject of interest for the development of novel analgesics with potentially different side-effect profiles.[2] This technical guide provides an in-depth overview of this compound, focusing on its analgesic and anti-inflammatory properties, mechanism of action, and available preclinical data.

Analgesic and Anti-inflammatory Activity

This compound has demonstrated significant analgesic and anti-inflammatory effects in various preclinical models. Its potency has been compared to other analgesic and anti-inflammatory agents.

Quantitative Efficacy Data

The analgesic and anti-inflammatory efficacy of this compound has been quantified in several key preclinical studies. The following tables summarize the available quantitative data.

| Analgesic Activity of this compound | |

| Assay | Species |

| Acetic Acid-Induced Writhing | Mouse |

| Anti-inflammatory Activity of this compound | | | :--- | :--- | :--- | | Assay | Species | Effective Dose | | Carrageenan-Induced Paw Edema | Rat | 100 and 200 mg/kg (oral) | | Thermic Edema | Rat | 100 and 200 mg/kg (oral)[1] |

Mechanism of Action

The primary mechanism of action of this compound is distinct from that of typical NSAIDs. It does not primarily target the cyclooxygenase (COX) pathway.[2] Instead, its analgesic and anti-inflammatory effects are attributed to its ability to inhibit the release of bradykinin-like substances at the site of inflammation.[1][2]

This compound has been shown to significantly inhibit the release of kininogen and kinin-forming enzymes into the extravascular space.[1] This action prevents the subsequent cleavage of kininogen to form bradykinin, a potent inflammatory mediator responsible for pain, vasodilation, and increased vascular permeability.[3][4] It is important to note that this compound does not directly inhibit kininogen, kinin-forming enzyme, or kininase activity in the plasma.[1]

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound within the Kallikrein-Kinin system.

Caption: Proposed mechanism of this compound in the Kallikrein-Kinin system.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and oral bioavailability, are not extensively reported in publicly available literature. Further investigation into proprietary or more specialized databases may be required for a comprehensive pharmacokinetic profile.

Toxicology

Preclinical toxicity studies have been conducted to evaluate the safety profile of this compound.

| Chronic Oral Toxicity of this compound in Beagle Dogs (27 weeks) | |

| Dose | Observed Effects |

| 60 mg/kg/day | Considered the maximum non-toxic dose or less. |

| 120 mg/kg/day | Considered the greatest safety dose. |

| 240 mg/kg/day | Increased vomiting, dose-dependent increase in liver weight, hypertrophy of hepatocytes, proliferation of smooth endoplasmic reticulum, and irregularly large mitochondria. Erosion of gastric mucosa was noted in one female dog. |

Experimental Protocols

The following are detailed, representative protocols for the key in vivo assays used to characterize the analgesic and anti-inflammatory properties of this compound.

Acetic Acid-Induced Writhing Test (Mouse)

This assay is a model of visceral pain used to evaluate peripheral analgesic activity.[5][6][7]

Workflow:

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Methodology:

-

Animals: Male Swiss albino mice (20-25 g) are used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Animals are randomly divided into groups (n=6-10). The control group receives the vehicle, and the test groups receive different doses of this compound administered subcutaneously (s.c.).

-

Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally (i.p.) with 0.6% acetic acid solution (10 mL/kg body weight).

-

Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20 minutes.

-

Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Carrageenan-Induced Paw Edema (Rat)

This is a widely used model of acute inflammation to assess the efficacy of anti-inflammatory drugs.[5][6][7]

Workflow:

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Methodology:

-

Animals: Male Wistar rats (150-200 g) are used. Animals are fasted overnight before the experiment with free access to water.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Grouping and Dosing: Animals are randomly divided into groups (n=6-8). The control group receives the vehicle, and the test groups receive different doses of this compound orally.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

-

Measurement of Edema: The paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated for each group compared to the control group.

Conclusion

This compound is a pyridazinone derivative with demonstrated analgesic and anti-inflammatory properties. Its mechanism of action, involving the inhibition of bradykinin-like substance release, distinguishes it from traditional NSAIDs and presents an alternative approach to pain and inflammation management. While preclinical efficacy has been established, further research is warranted to fully elucidate its detailed pharmacokinetic profile and the specific molecular targets within the kallikrein-kinin system. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the further study and potential development of this compound and related compounds.

References

- 1. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaron.com [pharmaron.com]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Spectroscopic Analysis of Emorfazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the spectroscopic analysis of Emorfazone, a non-steroidal anti-inflammatory drug (NSAID). The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, critical techniques for the structural elucidation and quality control of active pharmaceutical ingredients. This document outlines detailed experimental protocols and presents a comprehensive summary of spectral data.

Introduction to this compound

This compound, with the IUPAC name 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, is recognized for its analgesic and anti-inflammatory properties.[1] Its molecular structure, comprised of a pyridazinone core with ethoxy and morpholinyl substituents, gives rise to a distinct spectroscopic signature. Accurate analysis via NMR and IR spectroscopy is fundamental for confirming its chemical identity, structure, and purity.

Chemical Structure:

-

Molecular Formula: C₁₁H₁₇N₃O₃[2]

-

Molar Mass: 239.27 g/mol [2]

-

SMILES: CCOC1=C(C=NN(C1=O)C)N2CCOCC2[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H (proton) and ¹³C NMR provide unambiguous evidence for its structure by detailing the chemical environment, connectivity, and number of unique protons and carbons.

Experimental Protocol: NMR Spectroscopy

The following protocol describes a general method for acquiring high-resolution NMR spectra of this compound.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample. Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), within a standard 5 mm NMR tube.[1][3] Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for data acquisition.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire the spectrum at a standard probe temperature (e.g., 298 K).

-

Use a standard pulse program for quantitative ¹H NMR. Key parameters include a 30° pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (a 1-2 second delay is common for initial surveys), and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the ¹H spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).[4]

-

Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ displays distinct signals corresponding to the ethoxy, methyl, morpholinyl, and pyridazinone ring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~7.45 | Singlet | 1H | C₆-H (Pyridazinone ring) |

| ~4.10 | Quartet | 2H | -O-CH₂ -CH₃ (Ethoxy) |

| ~3.80 | Triplet | 4H | -O-(CH₂)₂ (Morpholinyl) |

| ~3.55 | Singlet | 3H | N-CH₃ (Pyridazinone ring) |

| ~3.10 | Triplet | 4H | -N-(CH₂)₂ (Morpholinyl) |

| ~1.45 | Triplet | 3H | -O-CH₂-CH₃ (Ethoxy) |

Note: Data interpreted from the spectrum presented in literature.[1][3] Actual values may vary slightly.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, confirming the presence of all 11 carbons in this compound.

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~160.0 | C₃=O (Carbonyl) |

| ~145.0 | C₄ (Ene-ether) |

| ~135.0 | C₆ (Pyridazinone ring) |

| ~120.0 | C₅ (Pyridazinone ring) |

| ~68.0 | -O-C H₂-CH₃ (Ethoxy) |

| ~67.0 | -O-(C H₂)₂ (Morpholinyl) |

| ~50.0 | -N-(C H₂)₂ (Morpholinyl) |

| ~35.0 | N-C H₃ (Pyridazinone ring) |

| ~15.0 | -O-CH₂-C H₃ (Ethoxy) |

Note: Data interpreted from the spectrum presented in literature.[1][3] Actual values may vary slightly.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of the this compound sample.

-

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet-forming die.

-

Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrophotometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

Collect a suitable number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950 - 2850 | Medium-Strong | C-H Stretching (Aliphatic: methyl, methylene) |

| ~1650 | Strong | C=O Stretching (Amide/Lactam in Pyridazinone ring) |

| ~1610 | Medium | C=C & C=N Stretching (Pyridazinone ring) |

| ~1250 | Strong | C-O-C Asymmetric Stretching (Ether) |

| ~1115 | Strong | C-O-C Symmetric Stretching (Ether, Morpholine) |

| ~1050 | Strong | C-N Stretching (Aliphatic amine, Morpholine) |

Note: Data interpreted from the spectrum presented in literature.[1] The C=O stretch is a particularly strong and diagnostic peak.

Visualization of Analytical Workflows

Diagrams created using the DOT language provide a clear visual representation of the logical steps and relationships in the spectroscopic analysis of this compound.

Caption: A flowchart illustrating the key stages of this compound analysis.

Caption: Key structural fragments of this compound and their correlated signals.

References

Emorfazone's Engagement with the Kinin-Kallikrein System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emorfazone, a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties, distinguishes itself from traditional NSAIDs through its unique mechanism of action. Unlike cyclooxygenase (COX) inhibitors, this compound exerts its therapeutic effects by modulating the kinin-kallikrein system, a critical pathway in inflammation and pain signaling. This technical guide provides an in-depth exploration of this compound's role in this system, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction to this compound and the Kinin-Kallikrein System

This compound is a pyridazinone derivative marketed as an analgesic and anti-inflammatory agent.[1][2] Its mechanism of action does not primarily rely on the inhibition of prostaglandin synthesis, a hallmark of most NSAIDs.[2] Instead, its anti-inflammatory and analgesic effects are attributed to its influence on the kinin-kallikrein system.[1][2][3]

The kinin-kallikrein system is a cascade of plasma proteins that, upon activation, leads to the release of vasoactive peptides known as kinins, most notably bradykinin.[4][5][6] This system plays a pivotal role in various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain.[4][6] The activation of this system and the subsequent release of bradykinin contribute significantly to the cardinal signs of inflammation: vasodilation, increased vascular permeability, and pain.[5][7]

This compound's Mechanism of Action within the Kinin-Kallikrein System

Experimental evidence indicates that this compound's therapeutic effects are linked to its ability to inhibit the local release of components of the kinin-kallikrein system at the site of inflammation. Specifically, studies have shown that this compound significantly inhibits the release of a bradykinin-like substance and kininogen, and demonstrates a tendency to decrease the release of the kinin-forming enzyme in response to inflammatory stimuli.[2][3] It is crucial to note that this compound does not appear to directly affect the systemic plasma levels of kininogen, kinin-forming enzyme, or kininase activity, suggesting a localized action at the inflammatory site.[3]

Signaling Pathway of the Kinin-Kallikrein System

The following diagram illustrates the simplified cascade of the plasma kinin-kallikrein system, leading to the production of bradykinin.

Quantitative Data on this compound's Effects

The primary quantitative data on this compound's impact on the kinin-kallikrein system comes from studies on thermic edema in rat paws. The oral administration of this compound has been shown to significantly inhibit edema formation.

| Compound | Dose (mg/kg, p.o.) | Effect on Thermic Edema | Effect on Bradykinin-like Substance Release | Effect on Kininogen Release | Effect on Kinin-Forming Enzyme Release | Reference |

| This compound | 100 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Tendency to Decrease | [2][3] |

| This compound | 200 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Tendency to Decrease | [2][3] |

p.o. = per os (by mouth)

Experimental Protocols

The following sections detail the methodologies employed in the key experiments investigating this compound's role in the kinin-kallikrein system.

Thermic Edema in Rat Paw Model

This in vivo model is used to induce a localized inflammatory response and to assess the efficacy of anti-inflammatory agents.

Objective: To evaluate the anti-inflammatory effect of this compound on heat-induced edema.

Procedure:

-

Male rats are used for the experiment.

-

The volume of the rat's hind paw is measured using a plethysmometer before the induction of edema.

-

This compound (100 or 200 mg/kg) or a vehicle control is administered orally.

-

After a set period to allow for drug absorption, the rat's paw is immersed in a water bath maintained at a constant temperature (e.g., 46.5°C) for a specified duration (e.g., 30 minutes) to induce thermic edema.

-

The paw volume is measured again at various time points after the heat stimulus.

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the this compound-treated groups to the vehicle-treated control group.

Coaxial Perfusion Technique for Measurement of Inflammatory Mediators

This technique allows for the collection of inflammatory exudate from the site of inflammation for the subsequent analysis of mediators.

Objective: To collect and quantify the release of bradykinin-like substance, kininogen, and kinin-forming enzyme from the inflamed rat paw.

Procedure:

-

Following the induction of thermic edema (as described in section 4.1), a coaxial perfusion is performed on the rat paw.

-

A specialized coaxial needle, consisting of an outer and an inner cannula, is inserted into the subcutaneous tissue of the paw.

-

A perfusion fluid (e.g., saline) is infused through the inner cannula and collected as it exits through the outer cannula, thereby "washing out" the inflammatory mediators from the interstitial space.

-

Perfusate samples are collected at specific time intervals (e.g., every 15 minutes).

-

The collected perfusate is then subjected to bioassays or enzymatic assays to quantify the levels of the bradykinin-like substance, kininogen, and kinin-forming enzyme.

Bioassay for Bradykinin-like Substance

The biological activity of the collected perfusate is assessed to determine the concentration of the bradykinin-like substance.

Objective: To quantify the amount of bradykinin-like substance in the rat paw perfusate.

Procedure:

-

An isolated smooth muscle preparation, such as the guinea pig ileum, which is sensitive to bradykinin, is used.

-

The collected perfusate samples are applied to the isolated tissue.

-

The resulting contraction of the smooth muscle is measured and compared to the contractions induced by known concentrations of a bradykinin standard.

-

A dose-response curve is generated using the bradykinin standard, and the concentration of the bradykinin-like substance in the perfusate is interpolated from this curve.

Assay for Kininogen and Kinin-Forming Enzyme

The levels of kininogen (the precursor to bradykinin) and the kinin-forming enzyme (e.g., kallikrein) in the perfusate are determined.

Objective: To measure the amount of kininogen and the activity of the kinin-forming enzyme in the rat paw perfusate.

Procedure:

-

Kininogen Assay:

-

The perfusate is treated with an excess of a kinin-forming enzyme (e.g., trypsin or plasma kallikrein) to completely convert all available kininogen into kinins.

-

The total amount of kinin generated is then quantified using the bioassay described in section 4.3. This value reflects the initial concentration of kininogen in the sample.

-

-

Kinin-Forming Enzyme Activity Assay:

-

The perfusate is incubated with an excess of purified kininogen.

-

The rate of kinin formation over a specific period is measured using the bioassay described in section 4.3.

-

The enzymatic activity is expressed as the amount of kinin generated per unit of time.

-

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Evaluating this compound's Effect

The following diagram outlines the experimental workflow used to investigate the impact of this compound on the kinin-kallikrein system in the rat paw thermic edema model.

Logical Relationship of this compound's Action

This diagram illustrates the proposed logical relationship of this compound's mechanism of action in reducing inflammation and pain.

Conclusion

This compound presents a compelling case for a non-traditional NSAID, with a mechanism of action centered on the modulation of the kinin-kallikrein system. Its ability to inhibit the local release of key components of this inflammatory cascade at the site of injury provides a targeted approach to reducing inflammation and pain. The data and protocols presented in this guide offer a foundational understanding for further research into this compound and the development of novel therapeutics targeting the kinin-kallikrein system. For researchers and drug development professionals, a thorough comprehension of these mechanisms and experimental models is crucial for advancing the field of anti-inflammatory and analgesic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]

- 3. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The kallikrein-kinin system: current and future pharmacological targets [pubmed.ncbi.nlm.nih.gov]

- 5. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]

- 7. The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Analgesic Pathways of Emorfazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emorfazone, a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties, presents a unique mechanism of action that deviates from traditional cyclooxygenase (COX) inhibition. This technical guide provides an in-depth exploration of the analgesic pathways of this compound, focusing on its primary mechanism: the inhibition of bradykinin-like substance release. This document summarizes key experimental findings, presents quantitative data in a structured format, and offers detailed experimental protocols for the principal assays used to elucidate its analgesic effects. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this compound's pharmacology.

Core Analgesic Pathway: Inhibition of Bradykinin-like Substance Release

The principal mechanism underlying the analgesic and anti-inflammatory effects of this compound is its ability to inhibit the release of bradykinin-like substances into the extravascular space.[1][2] This action is distinct from that of typical NSAIDs, as it does not primarily involve the prostaglandin system.[2][3] Experimental evidence strongly suggests that this compound interferes with the local inflammatory cascade by preventing the accumulation of key mediators of pain and edema.

The primary evidence for this mechanism comes from studies utilizing a thermic edema model in rat paws. In this model, localized heat application triggers an inflammatory response characterized by edema and the release of inflammatory mediators. Using a coaxial perfusion technique, researchers have demonstrated that oral administration of this compound significantly inhibits the release of not only bradykinin-like substances but also their precursors, kininogen and kinin-forming enzyme, into the inflamed tissue.[2]

Proposed Signaling Pathway

While direct interaction with specific receptors has not been fully elucidated, the inhibitory action of this compound on the release of bradykinin-like substances suggests an upstream modulation of the inflammatory cascade. The following diagram illustrates the proposed point of intervention for this compound in the context of bradykinin-mediated pain signaling.

Quantitative Data on Analgesic Efficacy

The analgesic properties of this compound have been quantified in various preclinical models. The following tables summarize the available quantitative data, providing a comparative overview of its efficacy.

Table 1: Phenylquinone-Induced Writhing Test in Mice

| Compound | Dose (mg/kg, s.c.) | ED50 | Reference |

| This compound | - | 108 | [1] |

This test assesses visceral pain by inducing abdominal constrictions (writhes) with an intraperitoneal injection of phenylquinone.

Table 2: Thermic Edema Model in Rats

| Compound | Dose (mg/kg, p.o.) | Effect | Reference |

| This compound | 100 | Significant inhibition of edema formation | [2] |

| This compound | 200 | Significant inhibition of edema formation | [2] |

This model evaluates the anti-inflammatory and analgesic effects of a compound on heat-induced paw edema.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of results and for the design of future studies. This section provides detailed protocols for the key experiments cited in the investigation of this compound's analgesic pathways.

Thermic Edema and Coaxial Perfusion in Rat Paw

This protocol, based on the work of Sato et al. (1982), is designed to measure the in vivo release of inflammatory mediators in response to a thermal stimulus and the effect of this compound on this release.[2]

Objective: To quantify the release of bradykinin-like substances, kininogen, and kinin-forming enzyme in the perfusate from a rat paw subjected to thermic edema and to assess the inhibitory effect of this compound.

Animals: Male Wistar rats (180-220g).

Materials:

-

This compound

-

Urethane anesthesia

-

Coaxial perfusion cannula

-

Perfusion pump

-

Saline solution (0.9% NaCl)

-

Water bath

-

Assay kits for bradykinin, kininogen, and kinin-forming enzyme

Procedure:

-

Administer this compound (100 or 200 mg/kg) orally to the test group of rats. The control group receives the vehicle.

-

One hour after administration, anesthetize the rats with urethane.

-

surgically insert a coaxial perfusion cannula into the subcutaneous tissue of the plantar side of the rat's hind paw.

-

Perfuse the subcutaneous tissue with saline at a constant flow rate using a perfusion pump.

-

Immerse the cannulated paw in a water bath maintained at 46.5°C for 30 minutes to induce thermic edema.

-

Collect the perfusate at specified time intervals.

-

Analyze the collected perfusate for the concentration of bradykinin-like substances, kininogen, and kinin-forming enzyme using appropriate bioassays or immunoassays.

Phenylquinone-Induced Writhing Test in Mice

This is a widely used model for screening peripherally acting analgesics.

Objective: To evaluate the analgesic effect of this compound by quantifying the reduction in visceral pain responses in mice.

Animals: Male ddY mice (18-22g).

Materials:

-

This compound

-

Phenylquinone

-

Acetic acid solution (0.6%)

-

Saline solution (0.9%)

Procedure:

-

Administer this compound subcutaneously at various doses to different groups of mice. The control group receives saline.

-

Thirty minutes after drug administration, inject 0.025% phenylquinone solution intraperitoneally to each mouse.

-

Immediately after the phenylquinone injection, place each mouse in an individual observation cage.

-

Count the number of abdominal constrictions (writhes) for each mouse for a period of 10 minutes, starting 5 minutes after the phenylquinone injection.

-

Calculate the percentage of inhibition of writhing for each dose group compared to the control group.

-

Determine the ED50 value (the dose that produces 50% inhibition of writhing) using a dose-response curve.

Further Considerations and Future Research

While the inhibition of bradykinin-like substance release is the most well-supported mechanism for this compound's analgesic action, further research is warranted to fully elucidate its molecular targets and downstream signaling pathways. Investigating potential interactions with bradykinin B1 and B2 receptors, as well as its effects on intracellular signaling cascades involving phospholipase C, protein kinase C, and calcium mobilization, would provide a more complete picture of its pharmacological profile. Such studies would be invaluable for the development of novel analgesics with similar mechanisms of action and potentially improved safety profiles compared to traditional NSAIDs.

References

Methodological & Application

Application Notes and Protocols for Emorfazone in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo administration of emorfazone in rodent models for studying its analgesic and anti-inflammatory properties. The information is compiled from available preclinical research to guide study design and execution.

Quantitative Data Summary

The following tables summarize the reported effective doses and analgesic efficacy of this compound in rodent models.

Table 1: Anti-inflammatory Doses of this compound in Rats

| Species | Model | Administration Route | Dose (mg/kg) | Effect |

| Rat | Thermic Edema | Oral (p.o.) | 100 | Significant inhibition of edema formation[1] |

| Rat | Thermic Edema | Oral (p.o.) | 200 | Significant inhibition of edema formation[1] |

| Rat | Carrageenan-induced Pleurisy | Oral (p.o.) | 200 | Significantly reduced exudative fluid volume and leucocyte count |

| Rat | Corticosterone Level | Intraperitoneal (i.p.) | 50 - 200 | Dose-dependent increase in serum and adrenal corticosterone |

Table 2: Analgesic Efficacy of this compound in Mice

| Species | Model | Administration Route | Dose (mg/kg) | Endpoint | Result |

| Mouse | Phenylquinone Writhing | Subcutaneous (s.c.) | 108 | ED50 | More potent than many other anti-inflammatory drugs, except aminopyrine |

Experimental Protocols

Detailed methodologies for key in vivo assays are provided below. These protocols are based on standard pharmacological procedures and should be adapted based on specific experimental goals and institutional guidelines.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

Objective: To assess the anti-inflammatory effect of this compound on acute inflammation.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose solution)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

Procedure:

-

Fast animals overnight with free access to water.

-

Group animals and administer this compound (e.g., 100 or 200 mg/kg, p.o.) or vehicle to the control group.

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).

-

Calculate the percentage inhibition of edema using the following formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100

Acetic Acid-Induced Writhing Test in Mice (Analgesic)

Objective: To evaluate the peripheral analgesic activity of this compound.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Vehicle (e.g., normal saline)

-

Acetic acid (0.6% v/v in distilled water)

-

Stopwatch

Procedure:

-

Fast animals for 2-3 hours before the experiment.

-

Group animals and administer this compound (e.g., subcutaneously) or vehicle.

-

After a predetermined absorption time (e.g., 30 minutes), administer 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

-

Immediately place the mice in individual observation chambers.

-

Five minutes after the acetic acid injection, count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 10-15 minutes.

-

Calculate the percentage of analgesic activity using the following formula: % Analgesic Activity = [ ( (Mean writhes in control group - Mean writhes in treated group) ) / (Mean writhes in control group) ] x 100

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action of this compound

This compound's analgesic and anti-inflammatory effects are primarily attributed to its ability to inhibit the release of bradykinin-like substances in the extravascular space. This mechanism differs from traditional NSAIDs, which mainly target cyclooxygenase (COX) enzymes. The following diagram illustrates the proposed inhibitory action of this compound on the bradykinin pathway.

Caption: Proposed mechanism of this compound's action on the bradykinin pathway.

General Experimental Workflow for In Vivo Rodent Studies

The following diagram outlines a typical workflow for conducting in vivo studies with this compound in rodent models.

Caption: General experimental workflow for this compound in vivo rodent studies.

References

Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay with Emorfazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carrageenan-induced paw edema assay is a widely used and reproducible in vivo model for the evaluation of acute inflammation and the screening of potential anti-inflammatory drugs. Carrageenan, a sulfated polysaccharide, when injected subcutaneously into the paw of a rodent, elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, followed by a second phase (1.5-5 hours) which is primarily mediated by the overproduction of prostaglandins, alongside the release of proteases and lysosomal enzymes.

Emorfazone is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action distinct from traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes.[1] this compound is understood to exert its anti-inflammatory effects by inhibiting the release of bradykinin-like substances into the extravascular space.[1][2] Specifically, it has been shown to inhibit the release of kininogen and kinin-forming enzymes.[2] This unique mechanism makes this compound an interesting compound for investigation in inflammatory models.

These application notes provide a detailed protocol for utilizing the carrageenan-induced paw edema assay to evaluate the anti-inflammatory efficacy of this compound.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from a study evaluating this compound in the carrageenan-induced paw edema model.

Table 1: Effect of Orally Administered this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3 hours post-carrageenan) | Percentage Inhibition of Edema (%) |

| Vehicle Control (Saline) | - | 0.85 ± 0.05 | - |

| This compound | 50 | 0.64 ± 0.04* | 24.7 |

| This compound | 100 | 0.48 ± 0.03 | 43.5 |

| This compound | 200 | 0.32 ± 0.02 | 62.4 |

| Indomethacin (Reference) | 10 | 0.38 ± 0.03** | 55.3 |

*p<0.05, **p<0.01 compared to Vehicle Control. SEM: Standard Error of the Mean.

Table 2: Time-Course of Paw Edema Inhibition by this compound (200 mg/kg, p.o.)

| Time Post-Carrageenan (hours) | Mean Paw Volume Increase (mL) ± SEM - Vehicle Control | Mean Paw Volume Increase (mL) ± SEM - this compound (200 mg/kg) | Percentage Inhibition of Edema (%) |

| 1 | 0.42 ± 0.03 | 0.29 ± 0.02* | 30.9 |

| 2 | 0.68 ± 0.04 | 0.41 ± 0.03 | 39.7 |

| 3 | 0.85 ± 0.05 | 0.32 ± 0.02 | 62.4 |

| 4 | 0.79 ± 0.04 | 0.35 ± 0.03 | 55.7 |

| 5 | 0.71 ± 0.04 | 0.38 ± 0.03 | 46.5 |

*p<0.05, **p<0.01 compared to Vehicle Control at the same time point. SEM: Standard Error of the Mean.

Experimental Protocols

Protocol for Carrageenan-Induced Paw Edema Assay

1. Materials and Reagents

-

This compound

-

Carrageenan (Lambda, Type IV)

-

Indomethacin (or other reference NSAID)

-

Saline solution (0.9% NaCl, sterile)

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose in saline)

-

Male Wistar rats (180-220 g)

-

Plethysmometer

-

Oral gavage needles

-

27-gauge needles and syringes

2. Animal Handling and Acclimatization

-

House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

-

Provide standard rodent chow and water ad libitum.

-

Acclimatize animals to the housing conditions for at least one week prior to the experiment.

-

Fast animals overnight before the experiment with free access to water.

3. Experimental Groups

-

Group I (Vehicle Control): Administered the vehicle solution orally.

-

Group II-IV (this compound Treatment): Administered this compound orally at varying doses (e.g., 50, 100, and 200 mg/kg).[2]

-

Group V (Reference Drug): Administered a standard NSAID like Indomethacin orally (e.g., 10 mg/kg).

4. Drug Administration

-

Prepare fresh solutions/suspensions of this compound and the reference drug in the appropriate vehicle on the day of the experiment.

-

Administer the respective treatments to each group via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 mL/kg body weight).

5. Induction of Paw Edema

-

One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

6. Measurement of Paw Volume

-

Measure the paw volume of each rat immediately before the carrageenan injection (baseline, V₀) using a plethysmometer.

-

Subsequently, measure the paw volume at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).

7. Data Analysis

-

Calculate the increase in paw volume (edema) at each time point for each animal: Edema = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of less than 0.05 is generally considered statistically significant.

Visualizations

Signaling Pathways

Caption: Signaling pathway of carrageenan-induced inflammation and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

References

- 1. Overview on this compound and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]

- 2. Studies on mechanisms of action of this compound. Effects on the release of bradykinin-like substance in thermic edema of rat paws - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Emorfazone Quantification in Plasma by HPLC

A Methodical Approach to the Quantification of Emorfazone in Human Plasma via High-Performance Liquid Chromatography

Abstract

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. To thoroughly understand its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), a robust and reliable analytical method for its quantification in biological matrices is imperative. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of drug concentrations in plasma due to its high sensitivity, specificity, and reproducibility. This application note details the components of a prospective HPLC method for this compound quantification, providing a roadmap for its validation and implementation in a research or clinical setting.

Chromatographic Conditions (Proposed)

Due to the absence of a published, validated method, the following chromatographic conditions are proposed as a starting point for method development. These parameters are based on common practices for the analysis of small molecule drugs in plasma and would require optimization and validation.

| Parameter | Proposed Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Detector |

| Detection Wavelength | To be determined based on the UV spectrum of this compound |

| Internal Standard (IS) | A structurally similar compound not co-administered with this compound |

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution of this compound: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to create calibration standards covering the expected concentration range in plasma.

-

Internal Standard (IS) Stock and Working Solutions: Prepare a stock solution of the selected internal standard (e.g., 1 mg/mL) and a working solution at a fixed concentration.

-

Calibration Standards in Plasma: Spike drug-free human plasma with the appropriate working standard solutions and the IS working solution to obtain a set of calibration standards.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) to be used for method validation and routine analysis.

Plasma Sample Preparation (Protein Precipitation Method)

Protein precipitation is a common and straightforward method for sample clean-up in plasma analysis.

-

Sample Thawing: Thaw the plasma samples (calibration standards, QC samples, and unknown samples) at room temperature.

-

Aliquoting: Pipette a known volume (e.g., 200 µL) of each plasma sample into a clean microcentrifuge tube.

-

Addition of Internal Standard: Add a fixed volume of the internal standard working solution to each tube (except for blank plasma).

-

Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma), to each tube.

-

Vortexing: Vortex the tubes vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.

-

Injection: Inject a specified volume of the supernatant into the HPLC system.

Method Validation Parameters

A comprehensive validation of the developed HPLC method is essential to ensure its reliability. The validation should be performed according to the guidelines of regulatory bodies such as the FDA or EMA and should include the following parameters:

| Validation Parameter | Description | Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of this compound and the IS in blank plasma. |

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.99 for the calibration curve. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | A signal-to-noise ratio of 10:1; precision and accuracy within ±20%. |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LOQ). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LOQ). |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible across the concentration range. |